molecular formula C16H21NO4 B14026626 (3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B14026626
M. Wt: 291.34 g/mol
InChI Key: KEWYECRQALNJJM-CHWSQXEVSA-N
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Description

(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the use of L-aspartic acid as a starting material. The process includes several key steps:

    Methylation: Dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate is methylated using methyl iodide to yield (3R)-3-methylaspartate with high diastereoselectivity.

    Reduction and Protection: The methylated product is reduced using lithium aluminum hydride, followed by hydrogenolysis. The resulting compound is then protected with di-tert-butyl dicarbonate.

    Mesylation and Amination: The protected compound undergoes mesylation and is subsequently reacted with benzylamine under a nitrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine
  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-ethylpyrrolidine
  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-propylpyrrolidine

Uniqueness

(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1

InChI Key

KEWYECRQALNJJM-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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